4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-3-27-17-6-4-16(5-7-17)23-13-15(12-18(23)25)20-19(26)22-10-8-21(9-11-22)14(2)24/h4-7,15H,3,8-13H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVXPNHWCUAPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine and pyrrolidine rings, followed by the introduction of the acetyl and ethoxyphenyl groups. Common synthetic methods include:
Reductive Amination: This involves the condensation of amines with aldehydes or ketones, followed by reduction of the imine group to form the piperazine ring.
Cyclization Reactions: These are used to form the pyrrolidine ring, often involving intramolecular reactions that create the desired ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles/Electrophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within the body. These may include:
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications : The 4-acetyl group introduces a polar carbonyl moiety absent in methyl-substituted analogs (), which may influence hydrogen bonding and solubility.
- Molecular Weight : The methoxy-substituted analog () has the highest molecular weight (424.5 g/mol), likely reducing blood-brain barrier penetration compared to the target compound .
Antiproliferative Activity
- The structurally related 4-methyl-N-(p-tolyl)piperazine-1-carboxamide () demonstrated potent antiproliferative effects against MCF7 and HCT116 cancer cell lines, inducing cell cycle arrest at G1/S phase. The acetyl group in the target compound may enhance potency by improving metabolic stability compared to methyl substituents .
- Chlorophenyl-substituted analogs (e.g., ) showed reduced activity in preliminary assays, possibly due to decreased solubility from the hydrophobic chloro group .
Antimicrobial Potential
- Piperazine-carboxamide derivatives with arylpyrrolidinone cores (e.g., ) exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The ethoxy group in the target compound may broaden the spectrum by enhancing membrane disruption .
Enzyme Inhibition
- Acetildenafil analogs () with modified piperazine groups (e.g., 3,5-dimethyl substitution) showed phosphodiesterase (PDE) inhibition. The target compound’s acetyl group may mimic these effects but with distinct selectivity due to steric and electronic differences .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-ethoxyphenyl group optimizes lipophilicity for cellular uptake, while the acetylpiperazine enhances binding to enzymatic targets (e.g., kinases or PDEs) compared to bulkier substituents .
- Toxicity Considerations: Chlorophenyl analogs () showed higher cytotoxicity in normal cell lines, suggesting the target compound’s ethoxy group may improve therapeutic indices .
- Future Directions : Comparative pharmacokinetic studies and in vivo efficacy trials are needed to validate preclinical hypotheses.
Biological Activity
4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine core, which is often associated with various pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.441 g/mol. The compound's structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₄O₄ |
| Molecular Weight | 374.441 g/mol |
| SMILES | CCOc1ccc(cc1)N(C(=O)N2CC(C(=O)N2C)C2)C2 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of key biological pathways, potentially affecting processes like apoptosis, cell cycle regulation, and metabolic pathways.
Potential Targets:
- Acetyl-CoA Carboxylase (ACC) : Inhibition of ACC has been linked to reduced fatty acid synthesis, suggesting potential applications in metabolic disorders .
- Telomerase : Compounds with similar structures have shown inhibitory effects on telomerase activity, which is crucial for cancer cell proliferation .
- Serotonin Receptors : Piperazine derivatives are known to interact with serotonin receptors, indicating possible neuroactive properties .
Anticancer Activity
Studies have demonstrated that derivatives of piperazine can exhibit significant cytotoxic effects against various cancer cell lines. For example, structural modifications in piperazine derivatives have led to enhanced anticancer activity through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-acetyl derivative | PC3 | 0.52 | Induces apoptosis via DNA damage |
| Similar piperazine | LNCaP | 0.26 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Properties
Research has indicated that certain piperazine derivatives possess anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation . This suggests that this compound may also exhibit similar properties.
Case Studies
- Study on Metabolic Effects : A study evaluated the effects of piperazine derivatives on lipid metabolism in rats. The results showed a significant reduction in hepatic de novo fatty acid synthesis when treated with these compounds .
- In Vitro Cytotoxicity Assay : In a comparative study, several piperazine derivatives were tested against cancer cell lines (e.g., A549 and HeLa). The findings indicated that compounds similar to 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine exhibited potent cytotoxicity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives often correlates with specific structural features:
- Substituents on the Piperazine Ring : Variations in substituents can significantly affect binding affinity and biological efficacy.
- Aromatic Ring Modifications : The presence and position of substituents on the aromatic rings influence the compound's ability to interact with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
